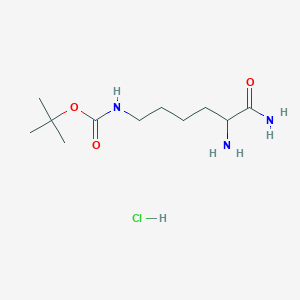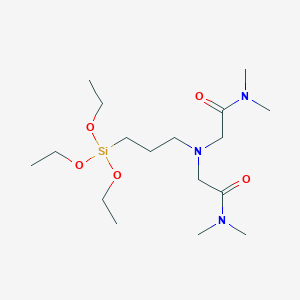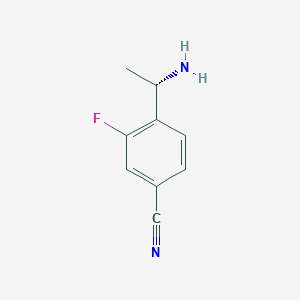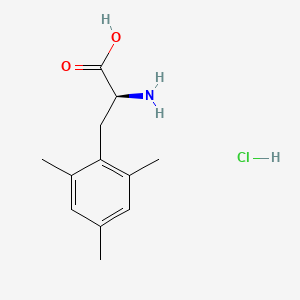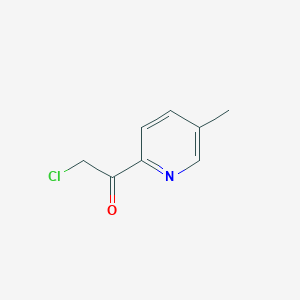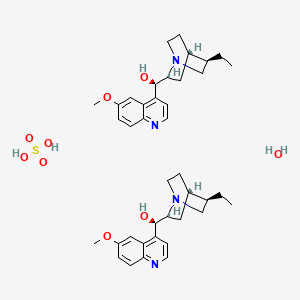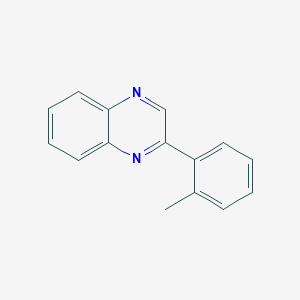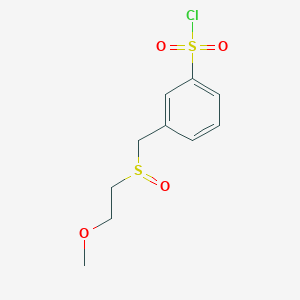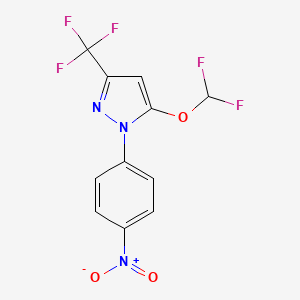
(2Z,4E)-Octa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-Octa-2,4-dienoic acid is a conjugated diene with a unique structure characterized by the presence of two double bonds in the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Octa-2,4-dienoic acid can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E)-Octa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The double bonds in this compound can participate in substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(2Z,4E)-Octa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of (2Z,4E)-Octa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation. This activation can counteract processes such as the epithelial-mesenchymal transition (EMT) in skin carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-Hexa-2,4-dienoic acid:
(2Z,4E)-Hepta-2,4-dienoic acid: This compound has one less carbon atom compared to (2Z,4E)-Octa-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific chain length and the positioning of its double bonds, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2Z,4E)-octa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6- |
Clé InChI |
QZGIOJSVUOCUMC-DEQVHDEQSA-N |
SMILES isomérique |
CCC/C=C/C=C\C(=O)O |
SMILES canonique |
CCCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


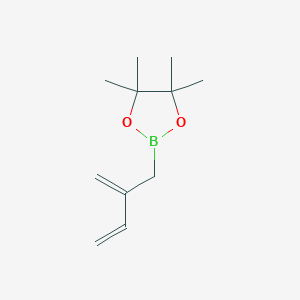
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)
